1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine
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Overview
Description
1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine typically involves multiple steps. One common approach is the reaction of 3-(trifluoromethyl)pyridine-4-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions often employ hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include pyridine N-oxides.
Reduction products may yield amines or amides.
Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the modulation of enzyme activities.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-((3-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine is structurally similar to other trifluoromethylated pyridine derivatives. its unique combination of the trifluoromethyl group and piperazine ring sets it apart in terms of reactivity and biological activity. Similar compounds include:
3-(Trifluoromethyl)pyridine
4-(Trifluoromethyl)pyridine
Trifluoromethylated piperazines
These compounds share the trifluoromethyl group but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H14F3N3 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)pyridin-4-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-7-16-2-1-9(10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2 |
InChI Key |
QJAVLHHOTRBYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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